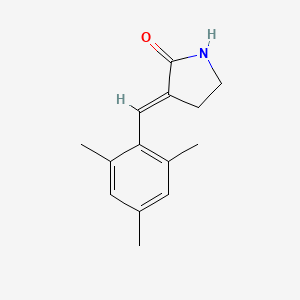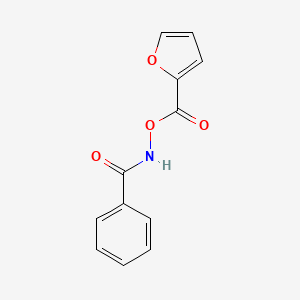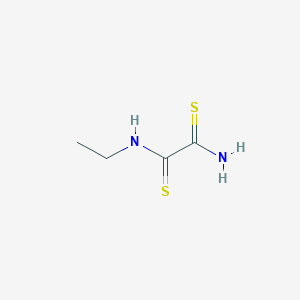![molecular formula C13H8BrClN2O3 B15211981 [2-(5-Bromofuran-2-yl)-6-chloroimidazo[1,2-a]pyridin-3-yl]acetic acid CAS No. 88623-38-5](/img/structure/B15211981.png)
[2-(5-Bromofuran-2-yl)-6-chloroimidazo[1,2-a]pyridin-3-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(5-Bromofuran-2-yl)-6-chloroimidazo[1,2-a]pyridin-3-yl)acetic acid is a complex organic compound that features a unique combination of bromofuran, chloroimidazo, and pyridinyl groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(5-Bromofuran-2-yl)-6-chloroimidazo[1,2-a]pyridin-3-yl)acetic acid typically involves multi-step organic reactions. One common synthetic route includes:
Acetic Acid Addition: Finally, the acetic acid moiety is introduced through a reaction with bromoacetic acid under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(5-Bromofuran-2-yl)-6-chloroimidazo[1,2-a]pyridin-3-yl)acetic acid can undergo various chemical reactions, including:
Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, hypervalent iodine compounds in the presence of catalytic amounts of TEMPO.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: SOCl2 or PCl5 for chlorination, NBS for bromination
Major Products
The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation of the furan ring may yield furanones, while reduction of the imidazo[1,2-a]pyridine core may yield dihydroimidazo derivatives .
Aplicaciones Científicas De Investigación
2-(2-(5-Bromofuran-2-yl)-6-chloroimidazo[1,2-a]pyridin-3-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an antiviral, anticancer, and anti-inflammatory agent.
Biological Studies: Used as a probe to study various biological pathways and molecular targets.
Pharmaceutical Development: Potential lead compound for the development of new therapeutic agents.
Industrial Applications: Utilized in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 2-(2-(5-Bromofuran-2-yl)-6-chloroimidazo[1,2-a]pyridin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. It may act by:
Inhibition of Enzymes: Binding to and inhibiting key enzymes involved in disease pathways.
Modulation of Receptors: Interacting with cellular receptors to modulate their activity.
Disruption of Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, and signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
2-(5-Bromofuran-2-yl)-3-chloroimidazo[1,2-a]pyridine: Lacks the acetic acid moiety but shares the bromofuran and chloroimidazo core.
2-(2-Furyl)-6-chloroimidazo[1,2-a]pyridine: Similar structure but without the bromine atom.
2-(2-(5-Bromofuran-2-yl)-imidazo[1,2-a]pyridine: Lacks the chloro group.
Uniqueness
2-(2-(5-Bromofuran-2-yl)-6-chloroimidazo[1,2-a]pyridin-3-yl)acetic acid is unique due to the presence of both bromofuran and chloroimidazo groups along with the acetic acid moiety, which may contribute to its distinct biological activities and chemical properties .
Propiedades
Número CAS |
88623-38-5 |
|---|---|
Fórmula molecular |
C13H8BrClN2O3 |
Peso molecular |
355.57 g/mol |
Nombre IUPAC |
2-[2-(5-bromofuran-2-yl)-6-chloroimidazo[1,2-a]pyridin-3-yl]acetic acid |
InChI |
InChI=1S/C13H8BrClN2O3/c14-10-3-2-9(20-10)13-8(5-12(18)19)17-6-7(15)1-4-11(17)16-13/h1-4,6H,5H2,(H,18,19) |
Clave InChI |
ZBFMNVGUCZNQNW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC(=C(N2C=C1Cl)CC(=O)O)C3=CC=C(O3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5,11-Diethyl-6-pentyl-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B15211956.png)



![5-isobutoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B15211989.png)
![Ethyl 5-[2-(3,4-dimethylphenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B15211992.png)
![Ethanone, 1-[2-methyl-5-(3-nitrophenyl)-1-phenyl-1H-pyrrol-3-yl]-](/img/structure/B15211999.png)



